(S)-2-((1,4-Dioxo-1,4-dihydronaphthalen-2-yl)amino)-3-(1H-indol-3-yl)propanoic acid
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Overview
Description
1,4-Naphthoquinon-2-yl-L-tryptophan, commonly referred to as NQTrp, is a hybrid molecule that combines the structural features of quinone and tryptophan moieties. This compound has garnered significant attention due to its potent inhibitory effects on amyloid aggregation, making it a promising candidate for therapeutic applications in neurodegenerative diseases such as Alzheimer’s disease .
Preparation Methods
The synthesis of 1,4-naphthoquinon-2-yl-L-tryptophan involves the coupling of naphthoquinone and L-tryptophan. The reaction typically requires specific conditions to ensure the successful formation of the hybrid molecule. The synthetic route involves the following steps :
Starting Materials: Naphthoquinone and L-tryptophan.
Reaction Conditions: The reaction is carried out in a suitable solvent, such as dimethyl sulfoxide (DMSO), under controlled temperature and pH conditions.
Coupling Reaction: The naphthoquinone moiety is coupled with the L-tryptophan through a series of chemical reactions, including nucleophilic substitution and condensation reactions.
Purification: The resulting product is purified using techniques such as high-performance liquid chromatography (HPLC) to obtain the desired compound with high purity.
Chemical Reactions Analysis
1,4-Naphthoquinon-2-yl-L-tryptophan undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . Some of the common reactions and conditions are:
Oxidation: The quinone moiety can undergo oxidation reactions in the presence of oxidizing agents, leading to the formation of different oxidation states.
Reduction: The compound can be reduced using reducing agents, resulting in the formation of hydroquinone derivatives.
Substitution: The naphthoquinone moiety can participate in nucleophilic substitution reactions, where nucleophiles replace specific functional groups.
Scientific Research Applications
1,4-Naphthoquinon-2-yl-L-tryptophan has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry :
Chemistry: The compound is used as a model molecule for studying the interactions between quinone and tryptophan moieties, providing insights into the design of hybrid molecules with specific properties.
Biology: NQTrp is employed in biological studies to investigate its effects on amyloid aggregation and its potential as an inhibitor of protein misfolding diseases.
Medicine: The compound has shown promise as a therapeutic agent for neurodegenerative diseases, particularly Alzheimer’s disease, by inhibiting amyloid aggregation and reducing neurotoxicity.
Industry: NQTrp is used in the development of novel materials and compounds with specific properties, such as antioxidant and anticancer activities.
Mechanism of Action
The mechanism of action of 1,4-naphthoquinon-2-yl-L-tryptophan involves its interaction with amyloidogenic proteins and peptides . The compound exerts its effects through the following mechanisms:
Hydrogen Bonding: NQTrp forms hydrogen bonds with key residues in the amyloidogenic proteins, stabilizing their structure and preventing aggregation.
Hydrophobic Interactions: The compound engages in hydrophobic interactions, such as π-π stacking, with aromatic residues in the proteins, further inhibiting aggregation.
Disassembly of Aggregates: NQTrp can disassemble pre-formed amyloid fibrils, reducing the overall amyloid load and mitigating neurotoxicity.
Comparison with Similar Compounds
1,4-Naphthoquinon-2-yl-L-tryptophan is unique in its combination of quinone and tryptophan moieties, which confer specific properties and interactions . Similar compounds include:
Benzoquinones: These compounds exhibit similar quinone moieties but lack the tryptophan component, resulting in different biological activities.
Anthraquinones: These compounds have a similar quinone structure but differ in their overall molecular framework and interactions.
Phenanthraquinones: These compounds share the quinone moiety but have distinct structural features and biological properties.
Properties
Molecular Formula |
C21H16N2O4 |
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Molecular Weight |
360.4 g/mol |
IUPAC Name |
2-[(1,4-dioxonaphthalen-2-yl)amino]-3-(1H-indol-3-yl)propanoic acid |
InChI |
InChI=1S/C21H16N2O4/c24-19-10-17(20(25)15-7-2-1-6-14(15)19)23-18(21(26)27)9-12-11-22-16-8-4-3-5-13(12)16/h1-8,10-11,18,22-23H,9H2,(H,26,27) |
InChI Key |
DZZUYZXINNHEGM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C=C(C2=O)NC(CC3=CNC4=CC=CC=C43)C(=O)O |
Origin of Product |
United States |
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